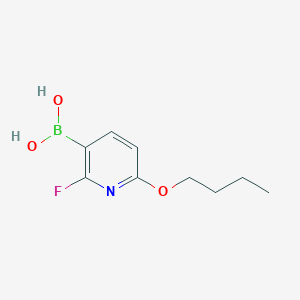

6-Butoxy-2-fluoropyridine-3-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Butoxy-2-fluoropyridine-3-boronic acid is a useful research compound. Its molecular formula is C9H13BFNO3 and its molecular weight is 213.02. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biomaterials and Diol Complexation

Boronic acids are extensively utilized in biomaterials due to their unique ability to bind with biologically relevant diols, including saccharides and peptidoglycans. This interaction enables the creation of hydrogels with dynamic covalent or responsive behavior. A detailed study of various boronic acids and organoboron compounds has demonstrated the importance of structure-reactivity relationships in determining binding affinity to diols. Such insights are pivotal for selecting appropriate organoboron compounds in sensing, delivery, and materials chemistry (Brooks et al., 2018).

Fluorophore Development

The modification of boron centers in well-known fluorophores like Bodipy with functionalized acetylenic groups has led to a new class of highly luminescent, redox-active, and stable fluorophores. These E-Bodipy species exhibit intense electronic absorption bands and high quantum yields, proving their utility in fluorescence-based applications (Goze et al., 2007).

Dendritic Nanostructures

A novel synthetic strategy for constructing boron-based macrocycles and dendrimers has been developed. This approach involves the condensation of aryl- and alkylboronic acids with dihydroxypyridine, leading to pentameric macrocycles with chiral centers. Such dendritic nanostructures, featuring functional groups in their periphery, highlight the versatility of boronic acids in materials science (Christinat et al., 2007).

Diol Recognition and Discrimination

Fluorinated boronic acid-appended salts have been synthesized for the detection and differentiation of diol-containing bioanalytes via (19)F NMR spectroscopy. This method allows for the discrimination of various sugars and catecholamines at physiological conditions, showcasing the potential of boronic acids in analytical chemistry (Axthelm et al., 2015).

Redox-active Receptors

Boronic ester-substituted metal complexes have been explored as redox-active receptors for fluoride. These complexes exhibit significant potential shifts upon binding to fluoride, highlighting the application of boronic acids in developing sensors and switches for detecting anions (Fabre et al., 2001).

Mecanismo De Acción

Target of Action

The primary target of 6-Butoxy-2-fluoropyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction leads to the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the formation of a wide range of organic compounds .

Pharmacokinetics

It is known that boronic esters, such as this compound, are relatively stable and readily prepared . These properties can impact the bioavailability of the compound .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This leads to the synthesis of a wide range of organic compounds . The compound’s action can also lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Action Environment

The action of this compound is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound is used, is known for its mild and functional group tolerant reaction conditions . The synthetic utility of organoboron compounds like this compound can be tempered by their sensitivity to air and moisture .

Análisis Bioquímico

Biochemical Properties

6-Butoxy-2-fluoropyridine-3-boronic acid is known to participate in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide . The this compound, as a boronic acid derivative, can interact with various enzymes and proteins during this process .

Molecular Mechanism

In the context of Suzuki–Miyaura coupling reactions, this compound undergoes a transmetalation process, where it transfers its organic group to a palladium complex . This process involves the binding interactions with the metal catalyst and can lead to changes in gene expression .

Metabolic Pathways

Boronic acids are known to be involved in various metabolic processes, interacting with different enzymes and cofactors .

Propiedades

IUPAC Name |

(6-butoxy-2-fluoropyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BFNO3/c1-2-3-6-15-8-5-4-7(10(13)14)9(11)12-8/h4-5,13-14H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQMUDBGOSFYAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OCCCC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl (1-{[(2,4-dichlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2728961.png)

![tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate](/img/structure/B2728962.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2728965.png)

![7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2728966.png)

![2-{2-[4-(2,6-dimethylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2728968.png)

![methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2728969.png)

![1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2728970.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)